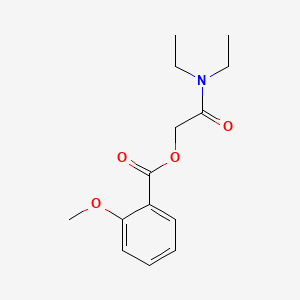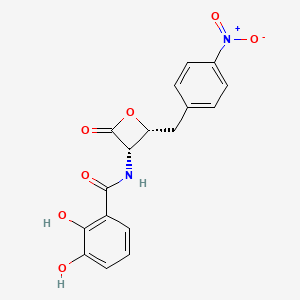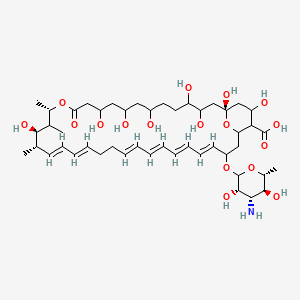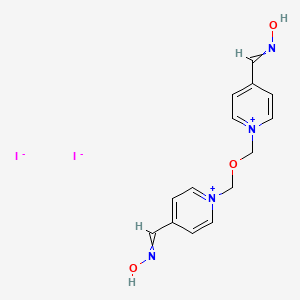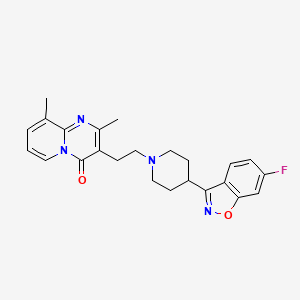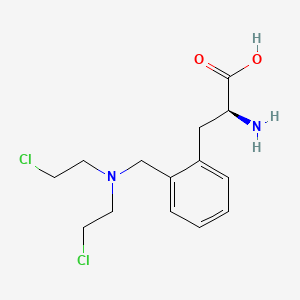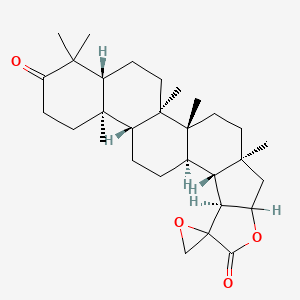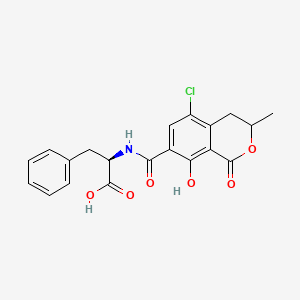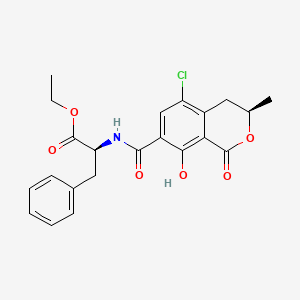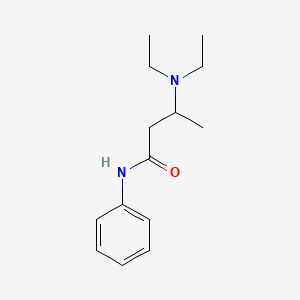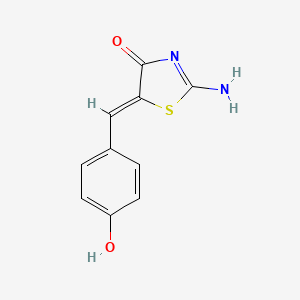
(Z)-2-アミノ-5-(4-ヒドロキシベンジリデン)チアゾール-4(5H)-オン
概要
説明
Mirin is a clear, golden-tinged liquid and a common condiment used in Japanese cooking . It contains about 14 percent alcohol and adds a mild sweetness and nice aroma to many Japanese dishes . The sweetness is derived from the fermentation process, where the rice starch converts into sugar .
Synthesis Analysis
Mirin is produced from steamed glutinous rice (mochigome), cultured rice (kome-koji), and distilled alcoholic beverage (shochu) mixed and fermented for about two months . During this process, the rice starch converts into sugar .
Chemical Reactions Analysis
Mirin is brewed by the enzymatic action of rice-koji acting on the starchy substrate of glutinous rice to yield sugar, a process known as saccharification . In the presence of free sugars and amino acids, a browning reaction occurs, giving mirin its golden color .
Physical And Chemical Properties Analysis
Mirin has a molecular formula of C10H8N2O2S . It has a density of 1.5±0.1 g/cm3, a boiling point of 441.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 58.0±0.5 cm3 .
科学的研究の応用
微生物分解
この化合物は、微生物分解経路に関与している可能性があります。 上海交通大学の生命科学技術学校の研究では、2つのジクロロニトロベンゼンの代謝メカニズムと進化起源が明らかになりました .
新規複素環式化合物の合成
ミリンは、新規アクリロニトリル誘導体を合成するための原料として使用でき、その誘導体から新規複素環式化合物を調製できます . 重要な前駆体であるN-(1H-ベンゾ[d]イミダゾール-2-イル)カルボニルヒドラゾノイルシアニド(2)は、2-アミノ-ベンゾ[d]イミダゾール(1)とマロンジニトリルをピリジン中でジアゾ化することで調製されました .
生物活性スクリーニング
新たに合成された複素環式化合物は、生物活性スクリーニング機能について評価できます . たとえば、化合物14は、他の化合物よりも有意に高いABTSおよび抗腫瘍活性を示しました .
抗腫瘍活性
合成された化合物のいくつかは、HepG2、WI-38、VERO、MCF-7など、さまざまな細胞株に対して強い効果を示しました . これは、がん研究および治療における潜在的な応用を示唆しています。
ドッキング研究
合成された化合物は、ドッキング研究で使用して、生物学的標的との相互作用を理解することもできます . たとえば、化合物24は、Arg184とLys179と水素結合を形成し、ポケット内で安定化することが判明しました .
新規薬剤の開発
作用機序
Target of Action
Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs), which are potentially lethal to cells .
Mode of Action
Mirin prevents the MRN-dependent activation of ATM (ataxia-telangiectasia mutated) without affecting ATM protein kinase activity . It also inhibits the Mre11-associated exonuclease activity . This inhibition blocks the 3’ to 5’ exonuclease activity associated with Mre11, which is essential for the processing of DSBs .
Biochemical Pathways
The inhibition of the MRN complex by Mirin impacts the cellular response to DSBs. It prevents the activation of ATM, a key player in the cellular response to DSBs . This leads to the abolition of the G2/M checkpoint, a critical control point in the cell cycle . Furthermore, Mirin strongly inhibits homology-directed repair (HDR), a major pathway for the repair of DSBs .
Pharmacokinetics
It is known that mirin is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of the MRN complex by Mirin leads to several cellular effects. It induces a substantial G2 arrest, preventing cells from progressing through the cell cycle . Additionally, it increases apoptosis, or programmed cell death . These effects can potentially be exploited for therapeutic purposes, particularly in the treatment of cancer.
Action Environment
The action of Mirin can be influenced by various environmental factors. For instance, the enzymatic action of rice-koji on the starchy substrate of glutinous rice yields sugar, a process known as saccharification . The high alcohol content suppresses the growth of any other micro-organisms and keeps the mixture from spoiling This suggests that the action of Mirin could be influenced by factors such as temperature, pH, and the presence of other substances
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "Mirin can be synthesized through a two-step process involving the reaction of ethanol and rice koji followed by acid hydrolysis.", "Starting Materials": [ "Ethanol", "Rice koji", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix ethanol and rice koji together in a container", "Allow the mixture to ferment for several months, during which time the koji enzymes will break down the starches in the rice and convert them to glucose", "After fermentation, add an acid catalyst to the mixture and heat it to hydrolyze the glucose into its constituent components, including 2-acetamido-2-deoxygluconic acid, which is the active ingredient in mirin", "Purify the resulting mixture to obtain mirin" ] } | |
CAS番号 |
1198097-97-0 |
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
InChIキー |
YBHQCJILTOVLHD-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Mirin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Mirin, and how does it exert its inhibitory effect?
A1: Mirin primarily targets the Mre11 nuclease, a crucial component of the MRN complex (Mre11-Rad50-Nbs1) involved in DNA double-strand break (DSB) repair. [, ] Although the exact mechanism remains unclear, in silico analyses suggest that Mirin docks onto the active site of Mre11, potentially hindering its nuclease activity. [, ]
Q2: What are the downstream consequences of Mirin-mediated Mre11 inhibition in the context of DNA damage repair?
A2: Inhibiting Mre11 with Mirin disrupts the MRN complex's function in DSB repair, leading to several downstream effects:
- Impaired DSB repair: Mirin treatment hinders the repair of DSBs, causing their accumulation within cells. [, , ] This effect is particularly pronounced in cells deficient in BRCA2, a protein crucial for homologous recombination (HR) repair. [, ]
- Cell cycle arrest and apoptosis: The accumulation of unrepaired DSBs triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis, a form of programmed cell death. [, ]
- Shift in DNA repair pathway balance: Mirin treatment not only impairs HR but also influences the balance between HR and the more error-prone non-homologous end joining (NHEJ) repair pathway, potentially leading to increased mutagenesis. [, ]
Q3: Mirin has shown promise in enhancing the efficacy of carboplatin, a chemotherapeutic drug. How does this synergistic effect occur?
A3: Carboplatin induces DNA crosslinks, a type of DNA damage. Cancer cells often develop resistance to carboplatin by upregulating HR to repair these crosslinks. [] Mirin, by inhibiting Mre11 and thus HR, hinders this repair process, making the cancer cells more susceptible to carboplatin's cytotoxic effects. []
Q4: What is the molecular formula and weight of Mirin?
A4: Unfortunately, the provided research papers do not disclose the molecular formula and weight of Mirin.
Q5: Is there any spectroscopic data available for Mirin, such as UV-Vis or IR spectra?
A5: The provided research papers do not contain information regarding the spectroscopic data for Mirin.
Q6: The research primarily focuses on Mirin's biological activity. Is there any information on its material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research focuses exclusively on Mirin's biological effects, particularly in the context of DNA damage and cancer. Therefore, information about its material compatibility, stability in non-biological environments, or any potential catalytic properties is absent from these studies.
Q7: Have there been any computational studies to understand Mirin's interaction with Mre11 or explore structure-activity relationships?
A7: While the research mentions "in silico analysis" showing Mirin docking onto the active site of Mre11, [, ] specific details about the computational methods employed or any structure-activity relationship studies are not provided.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



